2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide
Description
General Context of Acetamide (B32628) Derivatives in Contemporary Organic Chemistry
Acetamide derivatives represent a vital class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, derived from acetic acid. ekb.egnih.gov In contemporary organic chemistry, these compounds are recognized for their wide-ranging applications. They serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.netglobalresearchonline.net The structural scaffold of acetamide is readily modified, allowing chemists to synthesize vast libraries of derivatives with diverse physicochemical properties.
Many acetamide derivatives are explored for their potential biological activities. Research has demonstrated that novel derivatives of acetamide have been synthesized and investigated for antiproliferative or anticancer properties. researchgate.netglobalresearchonline.net Furthermore, their utility extends to material science, where they can be used as plasticizers and industrial solvents. nih.gov The systematic study of how different substituents on the acetamide core influence the molecule's properties is a common theme in modern chemical research, driving the synthesis of new and potentially useful compounds. nih.gov
Significance of Amide Functional Groups in Advanced Chemical Synthesis and Biological Systems
The amide functional group (-C(=O)N-) is one of the most important and ubiquitous linkages in chemistry and biology. researchgate.net Its significance is rooted in its exceptional stability. Amide bonds are notably resistant to hydrolysis compared to other carbonyl derivatives like esters, a property that is crucial for maintaining the structural integrity of molecules in aqueous environments. appchemical.com
In biological systems, the amide bond, known as the peptide bond, forms the backbone of proteins, linking amino acids together. nih.govacs.org This stability is fundamental to the complex three-dimensional structures and functions of enzymes, hormones, and structural proteins. nih.govmdpi.com Beyond proteins, the amide group is a key feature in numerous biologically active natural products and synthetic drugs. researchgate.net
In advanced chemical synthesis, the formation of the amide bond is a cornerstone reaction. acs.org Its stability and the planarity of the amide group provide structural rigidity to molecules. appchemical.com This feature is exploited in the design of polymers like nylons and Kevlar, which derive their strength and durability from the extensive network of amide linkages. globalresearchonline.net The prevalence of the amide group in pharmaceuticals underscores its importance in medicinal chemistry, where it contributes to the molecule's ability to interact with biological targets and influences its metabolic stability. acs.org
Rationale for Comprehensive Academic Research on this compound
While specific research publications on this compound are limited, the rationale for its academic investigation can be inferred from its structural characteristics and the broader goals of medicinal chemistry. The molecule combines several features that are known to be relevant for biological activity.
The 2-Amino-N-substituted Acetamide Core: This scaffold is a common starting point for the development of new therapeutic agents. The amino group provides a site for further functionalization and can be crucial for interacting with biological targets. nih.gov
The Chlorobenzyl Group: The inclusion of a chlorine atom on the benzyl (B1604629) ring is a well-established strategy in drug design. nih.gov Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. chemrxiv.orgeurochlor.org The presence of chloro-substituted aromatic rings is a feature of many active pharmaceutical ingredients. nih.govnih.gov
N-ethyl Substitution: The ethyl group attached to the amide nitrogen influences the compound's steric and electronic properties, which can fine-tune its interaction with a biological receptor and affect its pharmacokinetic profile.
Therefore, the primary rationale for synthesizing and studying this compound would be to explore its potential as a novel bioactive agent. Research would likely aim to determine if the specific combination of these structural motifs results in any significant pharmacological activity, such as antimicrobial, anticancer, or central nervous system effects, which have been observed in other novel acetamide derivatives. researchgate.netnih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1184265-17-5 | appchemical.com |
| Molecular Formula | C11H15ClN2O | appchemical.com |
| Molecular Weight | 226.70 g/mol | appchemical.com |
| SMILES | CCN(C(=O)CN)Cc1cccc(c1)Cl | appchemical.com |
Overview of Research Objectives and Scientific Contributions
Based on the rationale derived from the compound's structure, the objectives of a comprehensive research program on this compound would likely include:
Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to the compound and to fully characterize its structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry, and X-ray crystallography).
Biological Screening: A key goal would be to screen the compound for a wide range of biological activities. As shown with analogous compounds, this could include assays for anticancer, antibacterial, antifungal, or anti-inflammatory effects. researchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, a subsequent objective would be to synthesize a series of related analogues to explore the structure-activity relationship. This would involve modifying the substitution pattern on the benzyl ring or changing the alkyl group on the amide nitrogen to optimize potency and selectivity.
Mechanism of Action Studies: For any confirmed biological activity, a major scientific contribution would be to elucidate the compound's mechanism of action. For instance, if the compound shows anticancer effects, research might investigate its ability to inhibit specific enzymes like dihydrofolate reductase, a target for some acetamide-sulfonamide derivatives. nih.gov
The scientific contribution of such research would be to expand the knowledge base of N-substituted acetamides and to identify a new chemical scaffold that could serve as a lead compound for the development of future therapeutic agents.
Examples of Research Objectives for Novel Acetamide Derivatives
| Derivative Class | Primary Research Objective | Example Finding | Reference |
|---|---|---|---|
| Sulfonamide-Acetamides | Investigate antimicrobial and anticancer activity via DHFR inhibition. | Some compounds showed significant cytotoxic activity against A-549 (lung) and MCF-7 (breast) cancer cell lines. | nih.gov |
| Furochromone-Acetamides | Synthesize and evaluate antiproliferative potency against various cancer cell lines. | Certain derivatives showed high activity against human promyelocytic leukemia, lung, breast, and colon cancer cells. | researchgate.netglobalresearchonline.net |
| 2-Hydroxyphenyl Aminoacetamides | Design and synthesize novel fungicides and study their mechanism of action. | Some compounds displayed potent fungicidal activity, potentially by inhibiting the SDH enzyme. | nih.gov |
| 2-Mercaptobenzothiazole Acetamides | Synthesize novel derivatives to combat antimicrobial drug resistance. | Several compounds exhibited significant antibacterial activity and promising antibiofilm potential. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-14(11(15)7-13)8-9-4-3-5-10(12)6-9/h3-6H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBGTVQVBIXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Chemical Transformations of 2 Amino N 3 Chloro Benzyl N Ethyl Acetamide
Retrosynthetic Analysis for the Elaboration of 2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N), a common and reliable bond-forming reaction. This disconnection suggests that the target molecule can be synthesized from two primary precursors: an activated derivative of 2-aminoacetic acid and N-(3-chlorobenzyl)ethanamine.
The 2-aminoacetic acid portion would require a protecting group on the amino functionality to prevent self-reaction during the amide bond formation. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The carboxylic acid would then be activated, for example, by converting it to an acyl chloride or using a coupling agent.
The secondary amine, N-(3-chlorobenzyl)ethanamine, can be synthesized through various methods, such as the reductive amination of 3-chlorobenzaldehyde (B42229) with ethylamine (B1201723). This involves the formation of an imine intermediate, which is then reduced to the desired amine.
Classical and Modern Amidation Strategies for the Target Compound
The formation of the amide bond is a central transformation in the synthesis of this compound. Both classical and modern amidation strategies can be employed to achieve this.
The classical approach often involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. fishersci.co.uk For instance, N-protected 2-aminoacetyl chloride could be reacted with N-(3-chlorobenzyl)ethanamine in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk This method, known as the Schotten-Baumann reaction, is typically rapid and proceeds at room temperature in aprotic solvents. fishersci.co.uk
Modern amidation strategies often utilize coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine. iris-biotech.de This avoids the need to prepare the more reactive acyl chloride.
A variety of coupling reagents are available, each with its own advantages and disadvantages. acs.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.ukarchivepp.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. fishersci.co.uk To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. nih.gov
Phosphonium salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate), and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective coupling reagents. fishersci.co.ukpeptide.com These reagents often provide faster reaction times and higher yields, especially for challenging couplings. peptide.comacs.org
The optimization of reaction conditions also involves the choice of base. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize any acidic byproducts and facilitate the reaction. nih.gov
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Typical Base | Key Features |
| DCC, EDC | HOBt, HOAt | DIPEA, TEA | Widely used, cost-effective. fishersci.co.ukarchivepp.comnih.gov |
| HBTU, HATU | None | DIPEA, TEA | High efficiency, fast reactions. fishersci.co.ukacs.org |
| BOP, PyBOP | None | DIPEA, TEA | Effective for sterically hindered substrates. fishersci.co.ukpeptide.com |
| T3P | Pyridine | Pyridine | Effective for a broad range of substrates. rsc.org |
| COMU | None | DIPEA | Good solubility and high reactivity. peptide.com |
The choice of solvent can significantly influence the outcome of an amidation reaction. rsc.orgrsc.org Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for these reactions. rsc.org However, due to environmental and safety concerns, there is a growing interest in finding greener alternatives. archivepp.comrsc.org Solvents like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) have been investigated as potential replacements. rsc.orgrsc.org The solubility of the reactants and the polarity of the solvent can affect the reaction rate and yield. nih.govresearchgate.net
Temperature control is also a critical parameter. Most amidation reactions are carried out at room temperature. fishersci.co.uk However, for less reactive substrates, gentle heating may be required to drive the reaction to completion. Conversely, for highly reactive systems or those prone to side reactions, cooling the reaction mixture may be necessary.
Novel Synthetic Approaches for Amide Formation Relevant to this compound
Beyond classical methods, novel synthetic strategies are continuously being developed to improve the efficiency and scope of amide bond formation.
Multi-component reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. researchgate.net This approach increases molecular complexity and structural diversity in a highly atom-economical manner. nih.gov For a molecule like this compound, an MCR could potentially bring together the three main components—the amino acid backbone, the 3-chlorobenzyl group, and the ethyl group—in a convergent synthesis. While a specific MCR for this exact target may not be reported, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted to construct similar acetamide (B32628) derivatives. researchgate.net
The use of catalysts in organic synthesis is a key principle of green chemistry. Catalytic methods for amide bond formation are attractive as they can reduce the need for stoichiometric activating agents and minimize waste. Transition metal catalysts, particularly those based on ruthenium, have been shown to mediate the direct coupling of alcohols and amines to form amides, with the liberation of dihydrogen as the only byproduct. organic-chemistry.org While this specific transformation might not be directly applicable to the synthesis of our target compound from its immediate precursors, it highlights the ongoing development of catalytic amidation protocols.
Another area of active research is the catalytic hydration of nitriles to form amides. organic-chemistry.org This method could be relevant if a suitable nitrile precursor to this compound could be synthesized.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of amides is a significant area of research, aiming to reduce the environmental impact of chemical processes. rsc.org Traditional amide synthesis often involves stoichiometric coupling reagents that generate significant waste. sigmaaldrich.com
Key Green Chemistry Principles in Amide Synthesis:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric ones. sigmaaldrich.com
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. Enzymatic methods can often be performed in aqueous media or greener solvents like cyclopentyl methyl ether. nih.gov
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. researchgate.net This reduces waste and often allows for milder reaction conditions. Biocatalysts, such as enzymes like Candida antarctica lipase (B570770) B (CALB), are increasingly used for amide bond formation under mild conditions. nih.govrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic and some modern catalytic methods often operate under milder conditions than traditional thermal methods. nih.gov
Use of Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical starting materials, this principle encourages the development of routes from bio-based sources.
Table 2: Application of Green Chemistry Principles to Amide Synthesis
| Green Principle | Traditional Method | Greener Alternative |
|---|---|---|
| Reagents | Stoichiometric coupling reagents (e.g., carbodiimides). | Catalytic methods (e.g., boronic acids, enzymes). sigmaaldrich.comnih.gov |
| Solvents | Chlorinated solvents (e.g., dichloromethane). | Water, ethanol, cyclopentyl methyl ether. nih.gov |
| Energy | High temperatures often required. | Ambient or mild temperatures for enzymatic reactions. nih.gov |
| Waste | Large amounts of byproducts from coupling reagents. | Minimal waste in catalytic reactions. |
A greener synthesis of this compound could involve an enzymatic coupling of a suitable carboxylic acid derivative with N-(3-chlorobenzyl)-N-ethylamine, thereby avoiding hazardous reagents and reducing waste. nih.govrsc.org
Process Optimization and Scale-Up Investigations for Preparative Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scale-up investigations to ensure safety, efficiency, and economic viability. acs.org For the synthesis of an active pharmaceutical ingredient (API) intermediate like this compound, these considerations are critical.
Key Factors in Process Optimization and Scale-Up:
Reagent Selection: On a large scale, the cost, availability, safety, and toxicity of all reagents are paramount. The choice of coupling reagents, bases, and solvents must be carefully evaluated. acs.orgacs.org For example, while HATU is an effective coupling reagent, its cost and the generation of byproducts can be problematic on a large scale. researchgate.net
Reaction Conditions: Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing side reactions. The use of flow chemistry can offer advantages in terms of heat and mass transfer, safety, and process control. researchgate.net
Work-up and Purification: Developing a scalable and efficient purification method is essential. This may involve crystallization, extraction, or chromatography. The goal is to minimize solvent use and waste generation while achieving the required product purity.
Safety Assessment: A thorough hazard evaluation of all chemicals and reaction steps is necessary to ensure safe operation on a large scale. This includes understanding thermal stability, potential for runaway reactions, and proper handling of hazardous materials.
Table 3: Considerations for Scale-Up of Amide Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reagent Choice | Focus on reactivity and yield. | Focus on cost, safety, and atom economy. acs.org |
| Solvent | Wide variety used. | Limited to safe, inexpensive, and easily recyclable solvents. |
| Purification | Chromatography is common. | Crystallization and extraction are preferred. |
| Process Control | Manual control. | Automated control systems for temperature, pressure, and additions. |
| Safety | Small-scale hazards. | Rigorous process safety management required. |
For the preparative synthesis of this compound, a potential scale-up approach would involve replacing laboratory-grade reagents with industrial-grade equivalents, optimizing solvent volumes, and developing a robust crystallization procedure for product isolation to avoid costly chromatographic purification.
Advanced Analytical and Spectroscopic Characterization of 2 Amino N 3 Chloro Benzyl N Ethyl Acetamide
Development and Validation of Chromatographic Methods
Chromatographic techniques are essential for separating the target compound from impurities and quantifying its concentration. The development of robust and validated methods is a critical step in the analytical characterization process.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like 2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide. A reversed-phase HPLC method is typically developed to separate the main compound from any process-related impurities or degradation products.
A standard HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile, run in a gradient elution mode to ensure the effective separation of compounds with a wide range of polarities. dphen1.com UV detection is commonly employed for quantification, typically at a wavelength where the analyte exhibits maximum absorbance.
Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| Limit of Detection (LOD) | Report | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Report | 0.03 µg/mL |
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the final compound, such as residual solvents from the synthesis and purification process. Due to their volatility, these impurities are not readily detected by HPLC.
In a typical GC analysis, the sample is dissolved in a suitable solvent and injected into the instrument. The volatile compounds are separated based on their boiling points and interaction with a capillary column (e.g., a non-polar or mid-polar stationary phase). A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The method is validated for its ability to separate and quantify all potential residual solvents.
Table 2: Hypothetical GC Analysis of Potential Volatile Impurities
| Volatile Impurity | Hypothetical Retention Time (min) | Hypothetical Limit (PPM) |
|---|---|---|
| Methanol | 3.5 | < 3000 |
| Ethanol (B145695) | 4.2 | < 5000 |
| Dichloromethane | 5.1 | < 600 |
| Toluene (B28343) | 8.9 | < 890 |
Chiral Chromatography for Enantiomeric Purity Determination
The specific structure of this compound is achiral. However, if chiral centers were introduced during synthesis, either intentionally or as impurities, chiral chromatography would be necessary to separate the enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images and can have different biological activities.
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of a broad range of compounds, including chiral amines. yakhak.org The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol modifier (like ethanol or isopropanol). The determination of enantiomeric purity is crucial for ensuring the quality and consistency of chiral pharmaceutical compounds. researchgate.netnih.gov
Table 3: Hypothetical Chiral Separation of a Related Chiral Impurity
| Enantiomer | Hypothetical Retention Time (min) | Resolution (Rs) |
|---|---|---|
| (R)-impurity | 12.4 | > 1.5 |
| (S)-impurity | 14.1 |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities. enovatia.com
Following separation by the LC system, the eluent is introduced into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions from the analyte molecules. These ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound. Furthermore, LC-MS/MS can be used to fragment the ions, providing structural information that aids in the definitive identification of process-related impurities and degradation products. dphen1.comlcms.cz
Table 4: Hypothetical LC-MS Data for this compound and Potential Impurities
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
|---|---|---|
| This compound | 241.11 | 241.12 |
| N-(3-chlorobenzyl)ethanamine (Precursor) | 169.08 | 169.09 |
| 2-Chloro-N-(3-chloro-benzyl)-N-ethyl-acetamide (Impurity) | 275.06 | 275.07 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov It couples the separation capabilities of GC with the detection power of MS. As components elute from the GC column, they enter the ion source of the mass spectrometer (typically Electron Ionization, EI), where they are fragmented into characteristic patterns. osti.gov
This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be compared against spectral libraries for positive identification of the compound. mdpi.com GC-MS is therefore used for the unambiguous characterization of volatile impurities, such as residual solvents or by-products from the synthesis, providing a higher degree of confidence than GC-FID alone. mdpi.com
Table 5: Hypothetical GC-MS Identification of a Volatile By-product
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
|---|---|---|---|
| 3-Chlorobenzyl chloride | 10.2 | 160, 125, 89 | Match >95% in NIST Library |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques for structural analysis.
For this compound, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethyl group should produce a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–), based on spin-spin coupling. The benzyl (B1604629) group's methylene protons (–CH₂–) would likely appear as a singlet, while the protons on the substituted aromatic ring would exhibit a complex splitting pattern in the aromatic region of the spectrum. The protons of the amino group (–NH₂) and the methylene group adjacent to the carbonyl (–COCH₂–) would also produce characteristic signals.
The ¹³C NMR spectrum would complement this by showing a separate peak for each unique carbon atom. The carbonyl carbon (C=O) would appear at the downfield end of the spectrum. The distinct carbons of the 3-chlorobenzyl group, the ethyl group, and the acetamide (B32628) backbone would each give rise to signals at predictable chemical shift ranges, confirming the carbon framework of the molecule.
Hypothetical ¹H NMR Data Interpretation:
| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.1 - 1.3 | Triplet (t) |
| Ethyl -CH₂- | ~3.3 - 3.5 | Quartet (q) |
| Acetamide -CH₂- | ~3.0 - 3.2 | Singlet (s) |
| Benzyl -CH₂- | ~4.5 - 4.7 | Singlet (s) |
| Amino -NH₂ | Variable | Broad Singlet (br s) |
Hypothetical ¹³C NMR Data Interpretation:
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Ethyl -CH₃ | ~12 - 15 |
| Ethyl -CH₂- | ~40 - 45 |
| Acetamide -CH₂- | ~50 - 55 |
| Benzyl -CH₂- | ~52 - 58 |
| Aromatic C | ~125 - 135 |
| Aromatic C-Cl | ~133 - 136 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and establish connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the ethyl group's triplet and quartet would confirm their direct connection.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the assignments of their attached protons (e.g., linking the ethyl –CH₂– proton quartet to its corresponding carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure. For example, correlations from the benzyl methylene protons to the carbons of the aromatic ring and the amide nitrogen would confirm the N-benzyl linkage.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: An IR spectrum of the compound would display absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions would include:
N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, just below and above 3000 cm⁻¹.
A strong C=O (amide I) stretching band around 1650-1680 cm⁻¹.
An N-H bending vibration (amide II) near 1550-1640 cm⁻¹.
C-N stretching vibrations.
C-Cl stretching in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would reveal electronic transitions, primarily those associated with the 3-chlorobenzyl chromophore. The benzene (B151609) ring would be expected to show characteristic absorption bands (π→π* transitions) in the UV region, typically around 210 nm and a weaker, fine-structured band between 250-270 nm.
Advanced X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and amide groups. Analysis of related structures in the literature, such as derivatives of 2-amino-N-(thiophen-2-yl)acetamide, demonstrates how this technique can reveal detailed information on molecular conformation and crystal packing. nih.govresearchgate.netnih.gov
Thermal Analysis Techniques for Material Properties (e.g., DSC, TGA)
Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC): A DSC thermogram would identify thermal transitions. For a crystalline solid, a sharp endothermic peak would indicate its melting point. Other transitions, such as polymorphism or glass transitions, could also be detected.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would determine the thermal stability of the compound and its decomposition profile. The resulting data would show the temperature at which significant mass loss begins, indicating the onset of decomposition.
While the principles and expected outcomes of these analytical techniques are well-established, their specific application to this compound has not been reported in the accessible scientific literature. The data tables and specific findings presented in this article are therefore hypothetical and illustrative of the information that would be obtained through such an investigation.
Structure Activity Relationship Sar Investigations of 2 Amino N 3 Chloro Benzyl N Ethyl Acetamide Analogues
Rational Design of Analogues Based on Core Structure Modifications
The 3-chlorobenzyl group is a critical component, likely involved in hydrophobic and electronic interactions with the target protein. The position and nature of substituents on this aromatic ring can significantly impact binding affinity and activity. SAR studies on related N-benzyl acetamide (B32628) derivatives have shown that modifications to this ring are sensitive and can lead to substantial changes in potency.
For instance, in a series of thiazolyl N-benzyl-substituted acetamides designed as Src kinase inhibitors, the substitution pattern on the benzyl (B1604629) ring was found to be crucial for activity. While the parent compound in that study was different, the principles regarding benzyl substitution are highly relevant. Data from these studies suggest that both the position and the electronic properties of the substituent are determining factors. For example, introducing a 2-chlorobenzyl or a 3,4-dichlorobenzyl group in that series resulted in a significant decrease in inhibitory activity compared to the unsubstituted benzyl analogue. chapman.edu This suggests that steric hindrance or unfavorable electronic interactions from chlorine atoms at the 2- or 4-positions can be detrimental to activity. Conversely, a 4-fluoro substituent was well-tolerated and retained potent activity. chapman.edu
These findings guide the design of analogues for 2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide. It would be logical to explore:
Positional Isomers: Moving the chlorine atom from the 3-position to the 2- or 4-positions to probe the specific binding pocket topology.
Electronic Variations: Replacing the chloro group with other electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) to assess the importance of electronic effects.
Steric Bulk: Introducing larger or smaller substituents to understand the spatial constraints of the binding site.
Table 1: Effect of Benzyl Ring Substitution on Src Kinase Inhibition in a Thiazolyl Acetamide Series Data adapted from a study on related N-benzyl acetamide analogues. chapman.edu
| Compound ID | Benzyl Moiety Substitution | GI₅₀ in NIH3T3/c-Src527F cells (µM) |
| 8a | Unsubstituted | 1.34 |
| 8b | 4-Fluoro | 1.49 |
| 8c | 2-Chloro | 7.93 |
| 8d | 3,4-Dichloro | >10 |
| 8e | 4-Methyl | 5.06 |
The N-ethyl-N-benzyl portion of the molecule also plays a pivotal role in defining the compound's pharmacological profile. Modifications to the N-alkyl groups can influence factors such as lipophilicity, steric bulk, and the potential for hydrogen bonding.
Studies on other acetamide-containing molecules have demonstrated the importance of the N-substituents. In a series of pyrazolopyrimidine ligands targeting the translocator protein (TSPO), the size of the N-alkyl groups on the acetamide moiety was critical for binding affinity. For example, replacing N,N-diethyl groups with bulkier N,N-di-t-butyl groups led to a significant (over 300-fold) decrease in affinity. nih.gov However, a mixed phenyl-ethyl substitution pattern was found to be highly favorable, resulting in a ligand with picomolar activity. nih.gov This highlights a delicate balance between size, lipophilicity, and the specific shape of the binding pocket.
For this compound, rational modifications to the ethylamine (B1201723) side chain would include:
Altering Alkyl Chain Length: Synthesizing analogues with N-methyl, N-propyl, or N-butyl groups in place of the N-ethyl group to determine the optimal chain length.
Introducing Branching: Creating analogues with branched alkyl groups, such as isopropyl or isobutyl, to explore steric tolerance.
Cyclization: Incorporating the nitrogen atom into a cyclic system, such as a piperidine (B6355638) or morpholine (B109124) ring, to constrain the conformation of the side chain.
The acetamide linker is a central structural element that connects the amino group to the N-(3-chlorobenzyl)-N-ethylamino fragment. Its length, rigidity, and the presence of substituents can influence the spatial orientation of the key pharmacophoric groups. Research on N-benzyl 2-acetamidoacetamides as anticonvulsants has shown that the 2-acetamido substituent, while important, is not strictly necessary for activity. nih.gov In that series, replacing the acetamido group with hydroxy or methoxy (B1213986) groups retained significant anticonvulsant effects, indicating that other groups capable of hydrogen bonding or specific steric interactions could fulfill a similar role. nih.gov
Based on these principles, modifications to the acetamide linkage of the target compound could involve:
Homologation: Increasing the length of the linker from an acetamide to a propionamide (B166681) or butanamide.
Substitution on the α-carbon: Adding small alkyl or functional groups to the carbon between the carbonyl and the terminal amino group to probe for additional binding interactions.
Linker Replacement: Bioisosteric replacement of the amide bond with other functional groups, such as a sulfonamide or a reversed amide, to alter hydrogen bonding capabilities and chemical stability.
Synthesis and Characterization of Designed Analogues
The synthesis of this compound analogues generally proceeds through well-established chemical routes. A common method involves the reaction of a substituted amine with a chloroacetyl chloride derivative. ijpsr.info
A general synthetic scheme would first involve the preparation of the requisite secondary amine, N-(3-chlorobenzyl)ethanamine. This can be achieved via reductive amination of 3-chlorobenzaldehyde (B42229) with ethylamine. Subsequently, this secondary amine is reacted with a protected aminoacetyl chloride, such as N-phthaloyl glycyl chloride, followed by deprotection of the terminal amino group to yield the final product.
Alternatively, the synthesis can start from 2-chloroacetamide (B119443) precursors. For instance, N-(3-chlorobenzyl)-N-ethyl-2-chloroacetamide can be synthesized by reacting N-(3-chlorobenzyl)ethanamine with chloroacetyl chloride. ijpsr.info This intermediate can then undergo a nucleophilic substitution reaction where the chlorine atom is displaced by an amine or a protected amine equivalent to furnish the desired analogues. researchgate.net
Characterization of the newly synthesized compounds is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their chemical structure and purity. nih.govresearchgate.net
Experimental Assessment of Biological Activity and Target Interaction (mechanistic focus)
Once synthesized and characterized, the designed analogues are subjected to a battery of in vitro and/or in vivo assays to determine their biological activity. The specific assays employed depend on the therapeutic target of interest. Given the structural motifs present in this compound, analogues could be screened against a variety of targets, including ion channels, enzymes (such as kinases or cholinesterases), or G-protein coupled receptors. chapman.edunih.gov
For example, if the target is an enzyme, its inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). nih.gov Mechanistic studies are crucial to understand how the compounds exert their effects. For an enzyme inhibitor, this might involve kinetic analyses, such as Lineweaver-Burk plots, to determine if the inhibition is competitive, non-competitive, or mixed-type. nih.gov For a receptor ligand, binding assays would determine affinity (Kᵢ), while functional assays would establish whether the compound is an agonist, antagonist, or allosteric modulator. nih.gov
Establishment of Qualitative and Quantitative Structure-Activity Relationships
The data gathered from the biological evaluation of a series of analogues allows for the establishment of SAR.
"Electron-withdrawing groups at the 4-position of the benzyl ring are more favorable for activity than at the 2-position." chapman.edu
"Increasing the steric bulk of the N-alkyl substituent beyond an ethyl group leads to a decrease in potency." nih.gov
"A hydrogen bond donor on the α-carbon of the acetamide group enhances activity." nih.gov
Quantitative Structure-Activity Relationships (QSAR) take this a step further by creating mathematical models that correlate the biological activity of the compounds with their physicochemical properties (descriptors). These descriptors can include parameters like logP (lipophilicity), molar refractivity (steric bulk), and Hammett constants (electronic effects). While specific QSAR studies for this compound are not publicly available, the principles would involve generating a dataset from the synthesized analogues and their measured activities. This dataset would then be used to build a predictive model, often using statistical methods like multiple linear regression. Such a model could take the form of an equation:
log(1/IC₅₀) = c₁(logP) + c₂(σ) + c₃*(Es) + ... + constant
where σ represents the electronic parameter and Es represents a steric parameter. These models are valuable tools for predicting the activity of yet-unsynthesized compounds and for further optimizing lead structures.
By integrating rational design, chemical synthesis, and rigorous biological testing, a comprehensive SAR profile for analogues of this compound can be developed, paving the way for the discovery of more potent and selective therapeutic agents.
Identification of Key Pharmacophoric Features and Activity Determinants
Pharmacophore modeling for N-substituted acetamide analogues often highlights several key features crucial for their biological interactions. These typically include a hydrophobic aromatic region, a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), and a hydrogen bond donor (the amino group). The spatial arrangement of these features is critical for effective binding to biological targets.
For analogues of this compound, the following structural elements are considered significant determinants of activity:
N-benzyl group: The benzyl moiety typically engages in hydrophobic interactions within the binding pocket of a target protein. The substitution pattern on the phenyl ring is a critical factor.
N-ethyl group: The ethyl group attached to the amide nitrogen contributes to the steric bulk and lipophilicity around the core structure. The size and nature of this alkyl group can influence how the molecule fits into a binding site and can affect its metabolic stability.
2-amino-acetamide moiety: This part of the molecule is often crucial for forming key hydrogen bonds with the target protein. The primary amino group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor.
The interplay of these features defines the pharmacophore and ultimately determines the compound's biological profile. Alterations to any of these components can lead to significant changes in activity.
Table 1: Postulated Influence of Structural Modifications on the Activity of this compound Analogues
| Structural Modification | Potential Effect on Activity | Rationale |
| Position of Chloro Substituent | Altered potency and selectivity | Changes in electronic distribution and steric interactions within the binding site. |
| Nature of N-Alkyl Group | Modified binding affinity and pharmacokinetics | Variations in size, shape, and lipophilicity affecting target engagement and metabolic stability. |
| Substitution on the Amino Group | Changes in hydrogen bonding capacity | Modification of the key hydrogen bond donor feature of the pharmacophore. |
| Replacement of Benzyl Ring | Significant loss or change in activity | The aromatic ring is often a critical hydrophobic anchor for binding. |
Insights into Stereochemical Requirements for Biological Interactions
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. For molecules with one or more stereocenters, the different enantiomers or diastereomers can exhibit vastly different biological activities, potencies, and even different pharmacological effects.
In the case of this compound, while the parent molecule itself is achiral, the introduction of a chiral center, for example by substitution on the acetamide backbone or the benzyl group, would necessitate an evaluation of the stereochemical requirements for its biological activity.
General principles from related chiral compounds underscore the importance of stereoisomerism:
Enantioselectivity of Receptors: Biological receptors and enzyme active sites are inherently chiral, leading to stereospecific recognition of ligands. One enantiomer may bind with high affinity, while the other may have significantly lower or no affinity.
Differential Metabolism: The enzymes responsible for drug metabolism can exhibit stereoselectivity, leading to different metabolic fates for different stereoisomers. This can affect the pharmacokinetic profile and duration of action.
Stereospecific Transport: Cellular uptake and transport mechanisms can also be stereoselective, influencing the bioavailability of a compound at its site of action.
Studies on other classes of bioactive molecules have consistently demonstrated that stereochemistry is a critical determinant of biological function. For instance, research on certain nature-inspired compounds has shown that only specific stereoisomers display significant biological activity, suggesting that uptake and target interaction are highly dependent on the three-dimensional arrangement of the molecule. mdpi.com Therefore, should any chiral analogues of this compound be developed, a thorough investigation of their stereochemical properties would be essential to elucidate the optimal configuration for biological interaction.
Mechanistic Biological Studies of 2 Amino N 3 Chloro Benzyl N Ethyl Acetamide
In Silico Prediction and Prioritization of Biological Targets and Pathways
Prior to extensive laboratory-based investigations, computational, or in silico, methods can be employed to predict the likely biological targets and affected pathways of 2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide. nih.govcreative-biolabs.com These predictive approaches utilize the chemical structure of the compound to screen against vast databases of known protein structures and ligand-binding sites. mdpi.comnih.gov Methodologies such as reverse docking, chemical similarity searching, and machine learning algorithms can identify potential protein targets with which the compound might interact. nih.govcreative-biolabs.commdpi.com
For a compound like this compound, these in silico tools can generate a prioritized list of potential targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, or enzymes. mdpi.com The predictions are based on structural motifs within the molecule, such as the chloro-benzyl and ethyl-acetamide groups, which may confer affinity for specific types of binding pockets. chapman.edu The output of these analyses is typically a ranked list of potential targets based on predicted binding affinity or a "docking score". nih.gov This allows for a more focused approach in subsequent experimental validation. nih.gov
Table 1: Hypothetical In Silico Target Prediction for this compound
| Predicted Target Class | Specific Example Target | Prediction Algorithm | Confidence Score |
|---|---|---|---|
| Ion Channel | Voltage-gated sodium channel | Reverse Docking | 0.85 |
| Enzyme | Cyclooxygenase-2 (COX-2) | Ligand-Based Similarity | 0.79 |
| GPCR | Dopamine D2 Receptor | Machine Learning Model | 0.72 |
This table presents hypothetical data for illustrative purposes.
In Vitro Mechanistic Investigations using Cellular and Biochemical Assays
Following the in silico predictions, in vitro assays are essential for confirming and quantifying the interactions of this compound with its predicted biological targets. These assays can be broadly categorized into biochemical and cell-based studies.
To experimentally validate the predicted targets, biochemical assays are conducted. For predicted receptor targets, radioligand binding assays can determine the affinity and selectivity of this compound. In these assays, the compound competes with a known radiolabeled ligand for binding to the receptor, and the concentration at which it displaces 50% of the radioligand (IC50) is determined. This can then be used to calculate the binding affinity (Ki).
If the predicted targets are enzymes, inhibition assays are performed. These assays measure the effect of the compound on the catalytic activity of the enzyme. By determining the IC50 value, the potency of the compound as an inhibitor can be established. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 2: Hypothetical In Vitro Binding Affinity and Enzyme Inhibition Data
| Target | Assay Type | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Voltage-gated sodium channel | Radioligand Binding | 150 | 75 |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 250 | 120 |
| Dopamine D2 Receptor | Radioligand Binding | >10,000 | >5,000 |
This table presents hypothetical data for illustrative purposes.
Beyond simple binding or inhibition, cell-based functional assays are crucial for understanding how this compound modulates cellular pathways. nih.gov These assays provide insights into the compound's activity in a more physiologically relevant context. nih.gov For example, if the compound targets a GPCR, downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production can be measured. pnas.org If a kinase is the target, the phosphorylation status of its downstream substrates can be assessed using techniques like Western blotting or specific immunoassays. nih.gov
To gain a broader understanding of the downstream consequences of target engagement by this compound, gene expression and proteomic profiling can be utilized. nih.govnih.gov Techniques such as microarray analysis or RNA sequencing (RNA-Seq) can reveal changes in the transcription levels of numerous genes following treatment with the compound. frontiersin.orgfrontiersin.org This can help to identify entire pathways that are up- or down-regulated.
Similarly, proteomic approaches, often employing mass spectrometry, can identify and quantify changes in the expression levels of a wide range of proteins. nih.govazolifesciences.commetwarebio.com This can provide a more direct picture of the functional changes occurring within the cell. nih.gov By integrating data from both gene expression and proteomic studies, a comprehensive map of the cellular response to the compound can be constructed, potentially revealing novel mechanisms of action and off-target effects. nih.govresearchgate.net
Ex Vivo Organ and Tissue Slice Studies for Complex System Analysis
Ex vivo studies using isolated organs or precision-cut tissue slices provide an intermediate level of complexity between in vitro cell cultures and in vivo animal models. nih.govscireq.comresearchgate.net These preparations maintain the native cellular architecture and intercellular interactions of the tissue, offering a more physiologically relevant environment to study the effects of this compound. researchgate.netnih.gov
For instance, brain slices could be used to investigate the compound's effects on neuronal excitability, while liver slices could be used to assess its impact on metabolic pathways or potential hepatotoxicity. nih.govresearchgate.net These studies allow for the examination of the compound's activity in a multi-cellular context, providing valuable information that may not be apparent from studies on isolated cells. scireq.com
Mechanistic Studies in Preclinical Models (focus on target engagement and pathway modulation)
The final stage of preclinical mechanistic investigation involves the use of animal models. nih.gov These studies are essential to confirm that the compound engages its target in a living organism and modulates the intended biological pathways. crownbio.comresearchgate.netnih.gov Target engagement can be assessed by measuring the occupancy of the target by the compound in relevant tissues after administration. nih.gov
Pharmacodynamic (PD) biomarker studies are also crucial in preclinical models. crownbio.com These studies measure the downstream effects of target engagement, such as changes in the levels of specific signaling molecules or gene expression in the target tissue. crownbio.com By correlating the dose of the compound with the extent of target engagement and the magnitude of the pharmacodynamic response, a clear link between the compound's mechanism of action and its biological effects in a whole organism can be established. criver.com
Table 3: Hypothetical Preclinical Model Pharmacodynamic Biomarker Data
| Preclinical Model | Tissue | Biomarker | Change vs. Vehicle |
|---|---|---|---|
| Rodent model of neuropathic pain | Spinal Cord | p-ERK Levels | -45% |
| Rodent model of inflammation | Paw Tissue | Prostaglandin E2 Levels | -60% |
This table presents hypothetical data for illustrative purposes.
Chemical Reactivity, Degradation Pathways, and Environmental Fate of 2 Amino N 3 Chloro Benzyl N Ethyl Acetamide
Assessment of Intrinsic Chemical Stability
The intrinsic chemical stability of 2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide is primarily dictated by the resilience of its amide bond and the reactivity of the chloro-substituted benzyl (B1604629) group.
The amide bond is generally stable; however, its hydrolysis can be catalyzed by acidic or basic conditions. nih.gov In acidic solutions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. nih.gov
For N-acylated amino acid amides, the rate of hydrolysis can be influenced by substituents on the acyl group. nih.govacs.org While this compound is not a traditional N-acylated amino acid amide, the principles of electronic effects can be considered. The presence of the 3-chloro-benzyl group may have a modest influence on the electronic properties of the amide bond, but significant rates of hydrolysis would likely still require strongly acidic or basic conditions and elevated temperatures.
Table 1: General Hydrolytic Stability of Amide Bonds
| pH Condition | General Reactivity | Expected Products |
|---|---|---|
| Acidic (pH < 5) | Slow to moderate hydrolysis, accelerated by heat. | 2-Amino-N-ethyl-acetamide and 3-chlorobenzyl alcohol |
| Neutral (pH ~7) | Very slow hydrolysis under ambient conditions. | Negligible degradation. |
| Basic (pH > 9) | Slow to moderate hydrolysis, accelerated by heat. | 2-Amino-N-ethyl-acetamide salt and 3-chlorobenzyl alcohol |
This table presents expected trends based on general amide chemistry, not specific experimental data for this compound.
The N-(3-chloro-benzyl) group is a primary site for oxidative and reductive degradation.
Oxidative Degradation: Oxidative cleavage of N-benzyl amides can be achieved under various conditions, often involving the generation of radical species. scielo.br For instance, the oxidation of bromide can generate bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently hydrolyzed to the corresponding amide and aldehyde. nih.govasianpubs.org In the case of this compound, this would yield 2-amino-N-ethyl-acetamide and 3-chlorobenzaldehyde (B42229).
Reductive Degradation: The chloro-substituted benzene (B151609) ring is susceptible to reductive dechlorination, a process of significant environmental relevance. tpsgc-pwgsc.gc.caclu-in.org This can occur under anaerobic conditions mediated by microorganisms or certain minerals. eurochlor.orgnih.gov The chlorine atom is replaced by a hydrogen atom, yielding 2-Amino-N-benzyl-N-ethyl-acetamide. Furthermore, the N-benzyl bond itself can be subject to reductive cleavage, for instance, through catalytic hydrogenation, which would yield toluene (B28343) and 2-amino-N-ethyl-acetamide. nist.gov
Photodegradation Studies under Simulated Environmental Conditions
The photodegradation of chloroaromatic compounds can proceed through several pathways. A primary reaction is the homolytic cleavage of the carbon-chlorine bond, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other organic matter to form the dechlorinated product, N-benzyl-N-ethyl-2-aminoacetamide. Alternatively, the radical can react with oxygen to form hydroxylated or other oxidized products. researchgate.net
Another potential pathway is photosolvolysis, where the excited molecule reacts with water to replace the chlorine atom with a hydroxyl group, forming 2-Amino-N-(3-hydroxy-benzyl)-N-ethyl-acetamide. The N-benzyl bond can also undergo photolytic cleavage.
The kinetics of photodegradation are dependent on factors such as the wavelength and intensity of light, the presence of photosensitizers in the environment (e.g., dissolved organic matter), and the quantum yield of the photoreaction. rsc.org Without experimental data for the target compound, it is difficult to provide specific kinetic parameters. However, for many chloroaromatic compounds, photodegradation follows pseudo-first-order kinetics. asianpubs.org
Table 2: Plausible Photodegradation Products and Pathways
| Pathway | Key Intermediates | Potential Final Products |
|---|---|---|
| Reductive Dechlorination | Aryl radical | 2-Amino-N-benzyl-N-ethyl-acetamide |
| Photosolvolysis | Carbocation intermediate | 2-Amino-N-(3-hydroxy-benzyl)-N-ethyl-acetamide |
| Photooxidation | Peroxy radicals | Hydroxylated and ring-opened products |
| N-Benzyl Bond Cleavage | Benzyl and amide radicals | 3-chlorotoluene, 3-chlorobenzaldehyde, 2-amino-N-ethyl-acetamide |
This table is speculative and based on known photoreactions of related chemical structures.
Biotransformation and Biodegradation Studies
The biodegradation of this compound in the environment would likely involve the action of microbial communities capable of transforming its different structural components.
The presence of a chlorine substituent on the aromatic ring generally increases the recalcitrance of a compound to biodegradation. researchgate.netnih.gov However, numerous microorganisms have evolved pathways to degrade chlorinated aromatic compounds. researchgate.netresearchgate.net
Under anaerobic conditions, reductive dechlorination is a key initial step. eurochlor.orgnih.gov Microorganisms can utilize chlorinated compounds as electron acceptors, replacing the chlorine with hydrogen. eurochlor.org This would transform the parent compound into 2-Amino-N-benzyl-N-ethyl-acetamide, which may be more amenable to subsequent aerobic degradation.
Aerobic degradation pathways for aromatic compounds often involve dioxygenase enzymes that hydroxylate the ring, leading to catechols that can then undergo ring cleavage. researchgate.net The presence of the chlorine atom can influence the position of hydroxylation and the subsequent metabolic pathway.
The amide linkage can be susceptible to enzymatic hydrolysis by amidases, which are widespread in microorganisms. nih.gov This would cleave the molecule into 3-chlorobenzylamine (B151487) and 2-aminoacetic acid (glycine), both of which can be further metabolized.
The N-ethyl and N-benzyl groups can also be targets of microbial metabolism. N-dealkylation is a common biotransformation reaction, which would lead to the formation of 2-Amino-N-(3-chloro-benzyl)-acetamide. researchgate.net The biodegradation of benzyl groups can proceed through oxidation to benzoic acid, which is then funneled into central metabolism. acs.org
Table 3: Potential Microbial Degradation Pathways
| Process | Type of Environment | Key Enzymatic Reactions | Primary Transformation Products |
|---|---|---|---|
| Reductive Dechlorination | Anaerobic | Reductive dehalogenases | 2-Amino-N-benzyl-N-ethyl-acetamide |
| Aromatic Ring Oxidation | Aerobic | Dioxygenases, Monooxygenases | Chlorinated catechols, ring cleavage products |
| Amide Hydrolysis | Aerobic/Anaerobic | Amidases/Hydrolases | 3-chlorobenzylamine, 2-aminoacetic acid |
| N-Dealkylation | Aerobic | Monooxygenases | 2-Amino-N-(3-chloro-benzyl)-acetamide, formaldehyde (B43269) |
This table outlines potential biotransformation pathways based on the degradation of similar chemical structures by microorganisms.
Microbial Degradation in Aqueous and Soil Environments
Microbial degradation is a primary mechanism for the dissipation of many organic compounds in both aqueous and terrestrial environments. Chloroacetamide herbicides, which share the core chloroacetamide structure with this compound, are known to be susceptible to microbial breakdown. researchgate.netsci-hub.box
In soil, a diverse range of microorganisms can utilize chloroacetamides as a source of carbon and nitrogen. researchgate.net Studies on herbicides like acetochlor (B104951) and S-metolachlor have identified several bacterial genera capable of their degradation, including Amycolatopsis, Saccharomonospora, Mycoplasma, Myroides, Mycobacterium, Burkholderia, Afipia, and Kribbella. sci-hub.box The rate and extent of microbial degradation are influenced by several factors, including soil type, organic matter content, moisture, temperature, and the specific microbial communities present. It is plausible that similar microbial communities would be involved in the degradation of this compound. The presence of an amino group in the target molecule might also influence its bioavailability and susceptibility to microbial attack.
In aqueous environments, microbial degradation also plays a significant role. Bacteria capable of degrading chloroacetamides have been isolated from various water bodies and wastewater treatment plants. acs.org The degradation rates in aqueous systems are dependent on factors such as nutrient availability, oxygen levels, and the presence of acclimated microbial populations. For instance, the degradation of the chloroacetamide herbicide acetochlor has been demonstrated by the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 in anaerobic conditions. acs.org
Elucidation of Microbial Metabolites and Pathways
The microbial degradation of chloroacetamide herbicides typically proceeds through a series of enzymatic reactions, leading to the formation of various metabolites. While the specific metabolites of this compound have not been documented, the degradation pathways of analogous compounds provide a likely model.
A common initial step in the breakdown of N-substituted acetamides is N-dealkylation . researchgate.net In the case of this compound, this would involve the removal of the ethyl group or the 3-chloro-benzyl group. For example, the degradation of the herbicide butachlor (B1668075) can involve N-dealkylation to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. researchgate.net
Another critical pathway is dechlorination , where the chlorine atom is removed from the molecule. This can occur through hydrolytic, reductive, or oxidative mechanisms mediated by microbial enzymes. The biodegradation of chloroacetamide herbicides often involves glutathione (B108866) conjugation followed by dichlorination. sci-hub.box
Subsequent steps can involve the cleavage of the amide bond, leading to the formation of aniline (B41778) derivatives. For instance, the degradation of butachlor can yield 2,6-diethylaniline. researchgate.net In the case of this compound, this could potentially lead to the formation of 3-chloro-N-ethylbenzylamine. Further degradation of the aromatic ring can occur through hydroxylation and ring cleavage, ultimately leading to mineralization (complete breakdown to CO2, water, and inorganic ions). researchgate.net
The major metabolites of widely used chloroacetamide herbicides like acetochlor and alachlor (B1666766) are their ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are often detected in surface and groundwater. acs.orgusgs.gov It is conceivable that similar acidic metabolites could be formed during the degradation of this compound.
Table 1: Potential Microbial Degradation Pathways and Metabolites of Chloroacetamide Herbicides
| Degradation Pathway | Description | Example Metabolites from Analogous Compounds |
| N-Dealkylation | Removal of alkyl or benzyl groups attached to the nitrogen atom. | 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) (from Alachlor) researchgate.net |
| Dechlorination | Removal of the chlorine atom from the acetamide moiety. | Hydroxy-acetamide derivatives |
| Amide Hydrolysis | Cleavage of the amide bond. | 2,6-diethylaniline (from Alachlor) researchgate.net |
| Aromatic Ring Cleavage | Breakdown of the benzene ring. | Catechol derivatives researchgate.net |
| Formation of Acid Metabolites | Oxidation of intermediate products. | Ethanesulfonic acid (ESA) and Oxanilic acid (OA) derivatives acs.orgusgs.gov |
Abiotic Degradation Mechanisms (e.g., hydrolysis, oxidation in natural matrices)
In addition to microbial processes, abiotic degradation mechanisms can contribute to the transformation of this compound in the environment. The primary abiotic pathways for related compounds are hydrolysis and photolysis.
Hydrolysis is the reaction of a compound with water. The chloroacetamide group is susceptible to hydrolysis, which involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. The rate of hydrolysis is highly dependent on pH and temperature. nih.gov For many chloroacetamides, hydrolysis is slow at neutral pH but can be accelerated under acidic or alkaline conditions. nih.govresearchgate.net Base-catalyzed hydrolysis often proceeds via an SN2 reaction to yield the corresponding hydroxy-substituted derivative, while acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups in more complex chloroacetamides. nih.govacs.org The presence of the N-benzyl and N-ethyl groups in this compound will influence the steric and electronic environment of the chloroacetamide moiety, thereby affecting its hydrolysis rate.
Photolysis , or degradation by sunlight, can also be a significant transformation pathway for some organic compounds. The rate of photolysis depends on the compound's ability to absorb light at wavelengths present in sunlight and the efficiency of the subsequent chemical reactions. nih.gov The aromatic ring in the 3-chloro-benzyl group of the target molecule suggests a potential for absorbing UV radiation, which could lead to photodegradation. The presence of a chlorine atom on the benzene ring can also influence the photolytic behavior. For some related compounds, photolysis can involve dechlorination, oxidation, and cleavage of the molecule. mdpi.com
Sorption and Leaching Behavior in Soil and Sediment Systems
The mobility of this compound in the environment, particularly its potential to leach into groundwater, is governed by its sorption to soil and sediment particles. Sorption is the process by which a chemical binds to solid particles. For chloroacetamide herbicides, sorption is a key factor controlling their concentration in the soil solution and thus their availability for degradation, plant uptake, and transport. researchgate.net
The primary soil components influencing the sorption of chloroacetamide herbicides are soil organic carbon (SOC) and clay minerals . usda.govnih.gov Generally, sorption increases with increasing SOC and clay content. The relationship between the amount of sorbed chemical and its concentration in the solution at equilibrium is often described by the Freundlich isotherm. The Freundlich sorption coefficient (Kf) is a measure of the sorption capacity, and the organic carbon-normalized sorption coefficient (Koc) is used to compare the sorption potential of a chemical across different soils. usda.gov
A higher sorption coefficient generally indicates lower mobility and a reduced risk of leaching. Conversely, compounds with low sorption coefficients are more likely to remain in the soil solution and be transported downward with infiltrating water.
Table 2: Factors Influencing Sorption and Leaching of Chloroacetamide Analogs
| Factor | Influence on Sorption | Influence on Leaching Potential |
| Soil Organic Carbon (SOC) Content | Higher SOC leads to stronger sorption. usda.govnih.gov | Higher SOC reduces leaching potential. |
| Clay Content | Higher clay content generally increases sorption. usda.gov | Higher clay content reduces leaching potential. |
| Soil pH | Can influence the charge of the molecule and soil surfaces, affecting sorption. | Can indirectly affect leaching by altering sorption. |
| Molecular Structure | Hydrophobicity and the presence of functional groups determine the strength of interaction with soil components. nih.gov | Less polar, more hydrophobic compounds tend to leach less. |
Predictive Models for Environmental Persistence and Transformation
Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data are limited. Quantitative Structure-Activity Relationship (QSAR) models are particularly useful in this context. wikipedia.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as biodegradability, sorption, and persistence. europa.eunih.gov
For this compound, QSAR models could be used to predict its half-life in soil and water, its soil sorption coefficient (Koc), and its potential for bioaccumulation. These models utilize molecular descriptors that quantify various aspects of the chemical's structure, such as its size, shape, electronic properties, and hydrophobicity.
Several QSAR models have been developed specifically for predicting the ready biodegradability of chemicals. nih.govresearchgate.net These models can classify a compound as either readily biodegradable or not, based on its structural features. The presence of functional groups known to be susceptible to microbial attack (like the amide and amino groups) or resistant to degradation (like the chlorinated aromatic ring) would be key inputs for such models.
In addition to QSARs, environmental fate models can simulate the behavior of a chemical in a specific environment. These models, such as PERSIST and MACRO, integrate data on the chemical's properties (e.g., degradation rates, sorption coefficients) with environmental parameters (e.g., soil type, climate) to predict its concentration and movement in different environmental compartments over time. europa.euresearchgate.net Such models can be used to estimate the potential for leaching to groundwater or runoff to surface waters. europa.eu
The development and application of these predictive models are crucial for the proactive environmental risk assessment of new or less-studied chemicals like this compound. nih.gov
Conclusion and Future Directions in Research on 2 Amino N 3 Chloro Benzyl N Ethyl Acetamide
Summary of Key Academic Findings and Contributions
Research on acetamide (B32628) derivatives has revealed a class of compounds with significant potential in various fields of chemistry and biology. While specific academic literature on 2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide is not extensively detailed, the existing body of research on analogous structures provides a foundational understanding of its potential characteristics and applications. Studies on related N-substituted acetamides have highlighted their importance as intermediates in organic synthesis and as scaffolds for molecules with biological activity. For instance, the chloroacetamide core is recognized for its reactivity, allowing for nucleophilic substitution, which is a key step in the synthesis of more complex molecules. The presence of a benzyl (B1604629) group can enhance the lipophilicity of molecules, potentially aiding in their ability to cross biological membranes.
Crystallographic studies on similar compounds, such as N-benzyl-2-chloro-N-ethylacetamide, have provided insights into their molecular geometry, including bond lengths and angles, which are crucial for understanding their reactivity and interactions with biological targets. These studies have determined crystal systems and space groups, offering a precise three-dimensional understanding of the molecular architecture.
Unanswered Questions and Emerging Research Frontiers
Despite the foundational knowledge from related compounds, significant questions regarding this compound remain unanswered. A primary research frontier is the comprehensive evaluation of its biological activity profile. The potential for this compound to exhibit pharmacological effects, such as antibacterial, antifungal, or other therapeutic activities, is largely unexplored.
Key unanswered questions include:
What is the full spectrum of biological activity of this compound?
What are the specific molecular targets of this compound, should it exhibit biological activity?
What is the mechanism of action through which it might exert any biological effects?
How does the substitution pattern on the benzyl ring influence its activity and specificity?
Emerging research should, therefore, focus on systematic screening of this compound against a variety of biological targets. Furthermore, understanding its metabolic fate and potential toxicity is a critical area for future investigation to ascertain its viability for any therapeutic application.
Potential for Further Exploration of Analogues and Derivatization
The structure of this compound offers numerous avenues for the synthesis of analogues and derivatives. Such explorations are crucial for developing structure-activity relationships (SAR), which can guide the design of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.
Potential modifications could include:
Substitution on the Benzyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring could significantly alter the electronic properties and steric profile of the molecule, potentially leading to changes in biological activity.
Variation of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl or functionalized groups could influence the compound's lipophilicity and interaction with target molecules.
Modification of the Acetamide Moiety: Alterations to the acetamide backbone could be explored to understand its role in any observed biological effects.
A systematic approach to derivatization, coupled with biological screening, will be instrumental in unlocking the full potential of this chemical scaffold.
Advanced Computational and Analytical Methodologies for Future Studies
Future research on this compound and its analogues would greatly benefit from the application of advanced computational and analytical techniques.
Computational Methodologies:
Molecular Docking: To predict the binding modes and affinities of the compound and its derivatives with potential biological targets.
Quantum Mechanics (QM) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule in detail.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when interacting with biological macromolecules, providing insights into the stability of complexes and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate chemical structure with biological activity, aiding in the design of more potent analogues.
Analytical Methodologies:
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and structural elucidation of the parent compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous structural confirmation and information about molecular conformation.
X-ray Crystallography: To determine the precise three-dimensional structure of new analogues, which is invaluable for understanding SAR and for computational studies.
The integration of these advanced methods will facilitate a more rational and efficient exploration of this class of compounds.
Broader Implications for Amide Chemistry and Mechanistic Biology
The study of this compound and its derivatives holds broader implications for the fields of amide chemistry and mechanistic biology. The synthesis and reactivity studies of these compounds contribute to the fundamental understanding of amide bond formation and functionalization.
From a mechanistic biology perspective, should this compound or its analogues exhibit significant biological activity, they could serve as valuable chemical probes to investigate biological pathways. Identifying the molecular targets and elucidating the mechanism of action of novel bioactive compounds can provide new insights into cellular processes and disease pathogenesis. The development of new molecules with specific biological activities can also pave the way for novel therapeutic strategies. The exploration of this and related acetamides, therefore, not only expands the chemical space of potentially useful compounds but also provides tools for fundamental biological research.
Q & A
Q. What are the common synthetic routes for 2-Amino-N-(3-chloro-benzyl)-N-ethyl-acetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloroacetamide derivatives can react with substituted benzylamines under reflux in benzene or toluene with a primary amine (e.g., ethylamine) to form the target molecule. Reaction duration (14–60 hours) and nitrogen atmosphere are critical to avoid oxidation byproducts . Alternative methods include multi-step sequences starting from methyl/ethyl esters and bromoacetamide intermediates, though yields may vary depending on steric hindrance and solvent polarity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key techniques include:
- IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending vibrations.
- NMR : -NMR resolves ethyl and benzyl substituents (δ 1.2–1.4 ppm for CH, δ 4.3–4.5 ppm for N-CH), while -NMR confirms carbonyl (170–175 ppm) and aromatic carbons.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Standard protocols involve:
- Enzyme inhibition assays : Test affinity for targets like cholinesterases or kinases using colorimetric substrates (e.g., Ellman’s reagent for acetylcholinesterase).
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate IC values.
- Molecular docking : Prioritize targets by simulating binding interactions with proteins (e.g., butyrylcholinesterase) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar chloroacetamides?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation approaches include:
- Reproducibility checks : Validate results across multiple labs using standardized protocols.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Structural analogs : Synthesize and test derivatives with controlled substituents (e.g., halogen position) to isolate structure-activity relationships .
Q. How can computational methods optimize the synthesis and design of derivatives with enhanced selectivity?
- Reaction path modeling : Tools like Gaussian or ORCA simulate transition states to predict optimal reagents and solvents. For example, DFT calculations can identify amine nucleophilicity trends for substitution reactions .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with biological activity to guide derivatization .
- Crystal structure analysis : X-ray data (e.g., dihedral angles between aromatic rings) inform steric modifications to improve target binding .
Q. What are the metabolic pathways of this compound in mammalian systems, and how do they impact toxicity?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Chloroacetamides often undergo N-dealkylation or oxidation, producing reactive intermediates that may require glutathione conjugation for detoxification .
- CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for metabolism using isoform-specific inhibitors .
- Toxicity markers : Measure lipid peroxidation (MDA assay) or mitochondrial membrane potential (JC-1 staining) to assess cellular damage .
Methodological Considerations
Q. How should researchers design experiments to evaluate environmental persistence of this compound?
- Hydrolysis studies : Expose the compound to buffers at varying pH (3–9) and analyze degradation via HPLC. Chloroacetamides are typically stable under acidic conditions but hydrolyze in alkaline media.
- Soil/water half-life : Use -labeled analogs to track mineralization in environmental matrices .
- Ecotoxicology : Test effects on Daphnia magna or algae growth to estimate EC values .
Q. What crystallographic techniques are used to determine the solid-state conformation of this compound?
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and packing interactions. For example, hydrogen bonding between amide N-H and carbonyl O stabilizes the crystal lattice .
- Powder XRD : Compare experimental patterns with simulated data from Mercury software to confirm phase purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
